4-Nitropyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

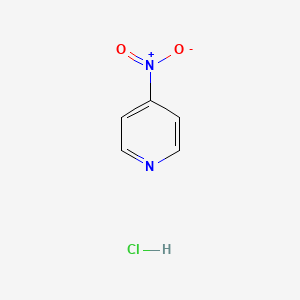

4-Nitropyridine hydrochloride is a chemical compound that belongs to the class of nitropyridines. It is a derivative of pyridine, where a nitro group is attached to the fourth position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitropyridine hydrochloride can be synthesized through a two-step continuous flow process starting from pyridine N-oxide. The first step involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to yield 4-nitropyridine .

Industrial Production Methods

In industrial settings, the continuous flow methodology is preferred due to its ability to minimize the accumulation of highly energetic and potentially explosive nitration products. This method also allows for better control of reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Nitropyridine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or hydrazine hydrate.

Substitution: Reagents such as ammonia or amines can be used for substitution reactions.

Major Products Formed

Reduction: 4-Aminopyridine is a major product formed from the reduction of this compound.

Substitution: Various substituted pyridines can be formed depending on the nucleophile used.

Scientific Research Applications

4-Nitropyridine hydrochloride has several applications in scientific research:

Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-nitropyridine hydrochloride involves its reactivity as a nitro compound. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

4-Aminopyridine: A reduction product of 4-nitropyridine hydrochloride, used in the treatment of multiple sclerosis.

4-Chloropyridine: A halogenated derivative of pyridine, used as an intermediate in organic synthesis.

4-Bromopyridine: Another halogenated pyridine derivative with applications in pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to its nitro group, which imparts distinct reactivity and functional properties compared to other pyridine derivatives. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds .

Biological Activity

4-Nitropyridine hydrochloride is a compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, antiviral, and potential anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position. Its chemical structure can be represented as follows:

- Molecular Formula : C₅H₄ClN₃O₂

- CAS Number : 98197-88-7

The presence of the nitro group significantly influences its reactivity and biological activity, making it a key focus in medicinal chemistry.

Antimicrobial Activity

Research indicates that nitropyridine derivatives, including this compound, exhibit notable antimicrobial properties. The mechanism of action is primarily attributed to the reduction of the nitro group, leading to the formation of reactive intermediates that interact with microbial DNA, ultimately causing cell death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 µM | |

| Escherichia coli | 30 µM | |

| Candida albicans | 25 µM | |

| Pseudomonas aeruginosa | 15 µM |

These findings suggest that this compound may serve as an effective agent against various bacterial and fungal infections.

Antiviral Activity

In addition to its antimicrobial properties, this compound has been investigated for its antiviral potential. Studies have shown that certain nitropyridine derivatives can inhibit viral replication, particularly against HIV-1.

Case Study: HIV-1 Inhibition

A study evaluated the antiviral activity of several nitropyridine derivatives, including this compound. The compound demonstrated significant inhibitory effects on HIV-1 replication in vitro, with an EC50 value of approximately 0.056 µM, indicating potent activity compared to standard antiviral agents like Nevirapine (NVP) and Delavirdine (DLV) .

Potential Anticancer Properties

Emerging research suggests that nitropyridine compounds may also possess anticancer properties. The ability of these compounds to interfere with cellular pathways involved in tumor growth has been noted in various studies.

The proposed mechanism involves the inhibition of specific kinases and transcription factors that are crucial for cancer cell proliferation. For example, certain derivatives have shown promise in inhibiting cell cycle progression in cancer cell lines through the modulation of signaling pathways .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial : Effective against various bacteria and fungi.

- Antiviral : Significant inhibitory effects on HIV-1 replication.

- Anticancer : Potential to inhibit tumor growth through interference with cellular pathways.

Properties

Molecular Formula |

C5H5ClN2O2 |

|---|---|

Molecular Weight |

160.56 g/mol |

IUPAC Name |

4-nitropyridine;hydrochloride |

InChI |

InChI=1S/C5H4N2O2.ClH/c8-7(9)5-1-3-6-4-2-5;/h1-4H;1H |

InChI Key |

LSSVVJYZSHLSTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1[N+](=O)[O-].Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.